Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00396E
The activation capacity of molecular oxygen is an important indicator to evaluate the photocatalytic efficiency of a catalyst. In this paper, MoO3−x nanosheets with oxygen vacancies were deposited on WO3 nanoflowers to form a WOM heterojunction, which improved the photocatalytic performance and molecular oxygen activation ability of the catalyst. This novel WOM heterojunction exhibited excellent photoactivity for degrading rhodamine B (RhB), photocatalytic water splitting ability and molecular oxygen activation ability under sunlight irradiation. Among all the samples, WOM83% could degrade 98% of 30 ppm RhB in 40 min. Meanwhile, WOM83% exhibited the highest hydrogen generation rate (4214.2 μmol h−1 g−1) and the strongest TMB oxidation capacity, and can generate 2.23 μmol of ·O2− in 50 min. The enhanced photocatalytic performance via heterojunction construction may be attributed to these following reasons: (i) higher light absorption achieved by the MoO3−x and WO3 composite; (ii) the matched energy band gap of MoO3−x and WO3 led to higher photogenerated carrier mobility; (iii) MoO3−x with oxygen vacancies as electron traps suppressed the photogenerated carrier recombination; (iv) enhanced molecular oxygen activation ability of the WOM heterojunction, such as the production of ·O2−. The measurements for TMB photo-oxidation and ·O2− showed excellent molecular oxygen activation ability of WOM heterojunctions. Finally, a possible photocatalytic mechanism was proposed. This study provided a viable option for the application of materials with oxygen vacancies to remove pollutants and improve molecular oxygen activation ability.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00354J
Large-scale phosgene synthesis, as encountered within isocyanate manufacturing chains, is typically performed by the reaction of carbon monoxide and dichlorine over an activated carbon catalyst. A modified micro-reactor arrangement is described that is used to evaluate the effectiveness of different catalyst formulations. The approach adopted is to utilise diluted gas streams and relatively low operational temperatures (300–500 K); arrangements that afford good temperature control of the exothermic reaction. The article addresses the operational constraints concerning gas handling procedures that ensure avoidance of gas mixtures that fall within explosive limits. A methodology to determine mass balance profiles for the hazardous reaction system is additionally described. Following on from previous studies that exclusively investigated the suitability of a particular activated carbon formulation as a phosgene synthesis catalyst, this study concentrates on Norit RX3 Extra as a generic activated carbon that finds wide application in industrial applications. Mass transport issues are assessed and indicate the reaction system to be operating free from diffusion limitations, enabling kinetic measurements to be undertaken. An activation energy for phosgene synthesis of 43.0 ± 1.1 kJ mol−1 is determined, consistent with the reaction being under chemical control.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00324H
The most fundamental topological units of proteins are their autonomously folded domains. The rapid and reliable chemical synthesis of domains in the range of 5–10 kDa in size, remains a challenge. Their bacterial expression is cumbersome, especially when chemical changes, post-translational modifications or the incorporation of non-natural residues are involved. Here, we report an in-house flow-chemistry-based synthetic method that enables one-step, fully automated synthesis of small protein domains without native chemical ligation. Our improved protocol is more efficient, using only 3 equivalent reagents and small amounts of organic solvents (6 ml per cycle) at a scale of 36 μmol. First, we tested the limits of our system with oligotuftins of increasing length, H-(TKPKG)k-NH2 (4 ≤ k ≤ 16), a polypeptide composed of five residue long repeats. Second, four very different small single domain proteins were selected, each representing one specific 3D-fold type. Z amyloid binding affibody 3, Z(Aβ3), is of α-fold, while SRC homology 3 domain (SH3) is a representative of the all β-stand fold. Bovine pancreatic trypsin inhibitor (BPTI) is an example of α + β, while human ubiquitin (UBI) is that of the α/β type domains. Our protocol was developed by optimizing concentration, flow rate, solvent composition, coupling time and reaction temperature allowing the overnight chain assembly (e.g. 7.4–8.6 hours) of a protein such as BPTI. Our smart peptide chemistry in flow (SPF) protocols are versatile and can be successfully applied to produce not only small protein modules, but also their chemical variants such as foldamers, or chimeras in moderate yields providing the synthetic background for current academic and specific pharmaceutical research.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00259D
Pt and PtSn catalysts supported on oxide and carbonaceous materials have been studied for the regioselective and chemoselective hydrogenation of citral and carvone. The influence of the support properties, Sn addition, and reaction substrate structure were correlated with the catalytic behaviour. The catalysts were prepared by conventional impregnation. The results showed that adding Sn to the metallic phase strongly affects the selectivity to unsaturated alcohols (UA) in citral hydrogenation with bimetallic catalysts. At the same time, the structure of the carvone molecule plays an essential role in the formation of partially hydrogenated products derived from the regioselectivity of the reaction when both mono- and bimetallic catalysts are used. The highest selectivity towards UA obtained for the hydrogenation of citral on bimetallic PtSn catalysts can be explained by a strong Sn promoter effect, which allows a predominant atop adsorption mode of the carbonyl group. In the hydrogenation of carvone, the acid–base properties of the support and the Sn promoter scarcely influence the selectivity toward UA, but the bonding modes of the CO and CC groups, preferentially parallel to the catalytic surface, would explain the products formed and the lower selectivity toward UA compared to the citral molecule.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00364G
A type-III porous liquid based on zeolitic imidazolate framework-8 (ZIF-8) and an ionic liquid trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide ([THTDP][BTI]) was synthesized and used for the desulfurization of model diesel. The desulfurization effect by ZIF-8/[THTDP][BTI] combined both the adsorptive desulfurization by ZIF-8 and the extraction desulfurization by [THTDP][BTI]. The removal of the three chosen aromatic organic sulfides by the ZIF-8/[THTDP][BTI] porous liquid followed the order of dibenzothiophene (73.1%) > benzothiophene (70.0%) > thiophene (61.5%). It was further found that deep desulfurization could be realized by ZIF-8/[THTDP][BTI] through triple desulfurization cycles and ZIF-8/[THTDP][BTI] can be regenerated readily. The desulfurization mechanism was explored further in detail by conformation search and density functional theory calculations. Calculations supported that the large molecular volume of [THTDP][BTI] excluded itself from the cavities of ZIF-8, making the pores of ZIF-8 in the porous liquid unoccupied and accessible by other guest species, here the studied organic sulfides. These calculations indicate that the van der Waals interactions were the main interactions between ZIF-8/[THTDP][BTI] and specifically benzothiophene. This work supports that the porous liquid ZIF-8/[THTDP][BTI] could potentially be used for desulfurization of diesel in industry.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00443K
Globally, major depressive disorders are a leading cause of disconsolateness affecting more than 300 million individuals. Bupropion is a unique dopamine-norepinephrine reuptake inhibitor (DNRI) commonly utilized in the treatment of depression, smoking cessation, ADHD and other addictions. Herein, we report our attempts to develop a greener, safer and more sustainable process for the preparation of bupropion hydrochloride employing flow chemistry. The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success. The final telescoped flow process afforded bupropion hydrochloride in a 69% overall yield, with improved process mass intensity, productivity and purity, as well as a reduction in reagents/solvents designated as red or amber in terms of H-codes.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00560G
We present a microrectification platform to separate effectively binary liquid mixtures, using n-hexane and cyclohexane as a model system. We design and 3D print rectification columns with three different tray structures and one packed structure for enhanced mass transfer. In the experiments, at a reflux ratio of 4.0, we obtain a height equivalent of a theoretical plate (HETP) of 10.3 mm using a designed tray structure, demonstrating an efficient process. We further develop a mass transfer model to obtain the gas–liquid mass transfer coefficient for optimal process design. Our approach that leverages the advantages of 3D printing offers an effective solution for separation of liquids with close boiling points.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00411B
Taking advantage of the unique properties of two-component flavo-monooxygenases and the ability of [Cp*Ir(bpy-OMe)H]+ to transfer hydrides to reduce flavins, we extended the scope of the pH- and oxygen–robust iridium(III)-complex to drive the enzymatic reaction of a FMN-dependent Baeyer–Villiger monooxygenase and a FAD-dependent styrene monooxygenase (respectively FPMO Group C and E), using formic acid as H-donor for NADH recycling.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00586K
Electrochemical reactions under constant current can be completed within very short periods of time in microliter-volume cells, as electrolysis time is proportional to the quantity of material processed. A flexible electrochemical microreactor with 17 μL volume has been designed and constructed, which enables reactions to be performed in as little as 7.3 s residence time using standard, commercially available electrodes. By utilizing automation and statistical analysis, the reaction design space was explored for three model reactions in 2–3 hours, consuming only 30–300 mg of material for 42 experiments.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00065F
Multi-phase flow occurs in many reactions with gas, an integral part of the reaction. This study assesses the synergistic impact of continuous aeration and velocity ratio on mixing conditions within an oscillatory baffled flow reactor to enhance the degree of plug flow, quantified by a tanks-in-series (TiS) model. A bubbly flow regime is shown in all experiments. In most cases, the TiS value was reduced with gas flow, and a maximum TiS value of 23.6 was achieved at a velocity ratio of 3.8 at 225 ml min−1 in a counter-current direction. Single-phase runs and co-current multi-phase runs produced maximum TiS values of 23.5 and 18.2 respectively at a velocity ratio of 2.2. Regardless of the gas flow rate, the velocity ratio was found to be the most influential factor that dictates the level of plug flow within the OBR. A predictive model is developed and used to maximise the mixing efficiency by determining the level of plug flow within the OBR at selected amplitudes, frequencies, and gas flow rates.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00387F
A supported boron trifluoride (BF3/HY) solid acid catalyst was synthesized, resulting in a uniform dispersion of BF3 on the HY support. The combination of Lewis acid centers and hydroxyl groups on the surface of HY made BF3/HY exhibit Brønsted acidity. Functioning as a microporous catalyst, remarkable catalytic efficiency in facilitating ring-opening of epoxides was detected, and different alkyl- and aryl-substituted aldehydes could be obtained with exceptional yields and selectivity. Furthermore, BF3/HY was easy to be separated from the reaction system and the recyclability of this catalytic material was proved by recycling experiments. Since the catalyst was safe, stable and exhibited excellent reactivity, it could be effectively utilized in the synthesis of valuable intermediates in chemical industry.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00535F
Cyclic voltammetry is a powerful and versatile analytical technique for the quantitative analysis of organic and inorganic compounds in solution. Despite the recent advances in process analytical technologies for flow processing, electroanalytical techniques have received only minimal attention. Herein we present the design and development of an open-source flow-through voltammetry cell and its performance for the inline monitoring of electrochemical reactions.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00315A
Reversible addition fragmentation chain transfer (RAFT) polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMAn, where n is the PEG side chain length) for the formation of star-like molecules and bottlebrushes was systematically studied using ethanol as solvent at 70 °C. The effect of PEG units in the side chain on the kinetics of the (macro)monomers 2-ethoxy ethyl methacrylate (EEMA1), PEGMA9, and PEGMA23 was investigated in the presence of 4-cyano-4-(dodecylsulfanylthiocarbonyl) pentanoic acid (CDP) as RAFT agent and 4,4′-azobis(4-cyanopentanoic acid) (ACPA) as initiator. Two periods could be distinguished in the kinetics: (i) the initialization stage related to the pre-equilibrium and competition between the propagation and the first addition of monomer to primary radicals, and (ii) a main equilibrium process; both were quantified via the apparent rate constants kapp1 and kapp2, respectively. While EEMA1 and PEGMA9 RAFT polymerization presented an initiator concentration-dependent acceleration in the first stage, PEGMA23 exhibited inhibition, with practically no polymerization, when the CDP amount was decreased. A retardation effect was observed during the main stage, which decreased at longer PEG side chains of the (macro)monomer. Finally, 1,4-dioxane was used as a solvent for PEGMA23 polymerization and the resulting data were compared with those for the kinetics using ethanol; the former presented not only a strong acceleration in the first stage of the polymerization, reaching 60% conversion at a short time, attributed to the enhanced solubility of PEGMA23, but also stronger discrepancies for RAFT polymerization from experimental and theoretical data.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE00521B
Mechanochemistry is becoming an enabling technology for the synthesis of organic and inorganic compounds as well as for the synthesis of polymers as it underlines sustainability in a significant manner. Continuous mechanochemical synthesis further adds value to the approach through consistency, smaller footprint, and better energy efficiency. This review gives an indepth view of the present status of this subject along with critical engineering aspects that one needs to measure and monitor as eventually synthesis needs to be transformed into a process. The examples covered herein include the synthesis of organic compounds, viz., APIs, agrochemical intermediates, catalysts, and polymers. In the end, we also discuss the safety aspects of mechanochemical synthesis and recommendations for exploring this field further.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00318C
Dihydroxybenzene (DHB) isomers like catechol (CC), hydroquinone (HQ), and resorcinol (RC) pose a significant threat to human health and the environment due to their persistence and ability to cause harm to vital organs. Detecting these chemicals can be challenging because they have similar properties and structures, and they coexist in the environment. This study introduces a novel approach in the field by developing a modified carbon paste electrode called poly-tartrazine/cetyl trimethyl ammonium bromide/modified carbon paste electrode (poly-TZ/CTAB/MCPE). The electrode was created by polymerizing tartrazine (TZ) onto the carbon paste electrode (CPE) surface, followed by the application of cetyl trimethyl ammonium bromide (CTAB) solution. The incorporation of TZ and CTAB onto the CPE surface resulted in enhanced sensitivity for detecting dihydroxy benzene isomers. By utilizing cyclic voltammetry (CV) and differential pulse voltammetry (DPV) techniques, our modified electrode successfully detected and distinguished each of the three isomers individually and simultaneously. The peaks obtained were well-defined, and there were adequate potential differences between each peak. The detection limits for CC, HQ and RC were found to be 0.495 × 10−6 M, 0.41 × 10−6 M and 2.2 × 10−6 M, respectively. This modified electrode exhibited selectivity, reproducibility, and repeatability properties. Unlike previous research, our study delves into the combined interactions between CTAB and tartrazine, specifically with the dihydroxy benzene isomers.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90003K
The first page of this article is displayed as the abstract.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90002B
A graphical abstract is available for this content
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00325F
In this study, we aimed to develop an efficient photocatalyst utilizing a nanocomposite of silicon dioxide (SiO2) and graphitic carbon nitride (GCN) for the treatment of highly concentrated printing and dyeing wastewater. The nanocomposite of SiO2 and graphitic carbon nitride (GCN) was synthesized using a simple ultrasonic and solvothermal method. The SiO2/GCN nanocomposite demonstrated superior photocatalytic performance, efficiently degrading rhodamine B (RhB) at both low (20 mg L−1) and ultra-high concentrations (300 mg L−1). The catalyst exhibited effective charge separation, with SiO2 acting as an electron trap to suppress electron–hole recombination. Optimized synthesis conditions were achieved by adjusting the hydrothermal temperature and time. The SiO2/GCN nanocomposite showed good cycling stability, making it suitable for practical applications. To the best of our knowledge, this is the first time that photodegradation of RhB at a concentration of 300 mg L−1 has been achieved without relying on adsorbent materials. Therefore, this work contributes to the design and development of innovative environmentally-friendly photocatalysts for the effective degradation of highly concentrated pollutants.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90001D
A graphical abstract is available for this content
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90007C
A graphical abstract is available for this content
共1734条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.70 | 0 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/rce
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Communications Full papers Reviews Minireviews Perspectives Comments Tutorial account